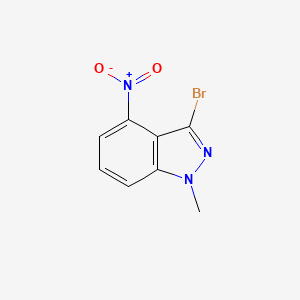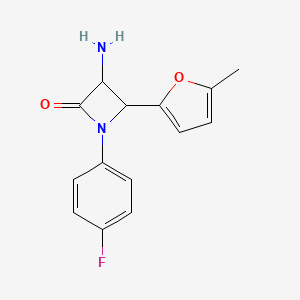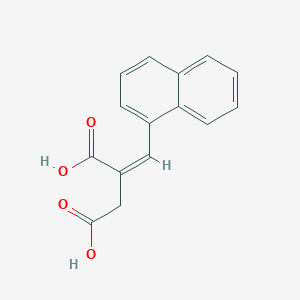![molecular formula C14H12N4O B11859820 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs solvent-free and catalyst-free conditions to enhance efficiency and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions are common, where bromine or iodine is used to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly against cell lines such as MCF-7 and HeLa.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Propiedades
Fórmula molecular |
C14H12N4O |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-methyl-N-pyridin-3-ylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-10-13(18-8-3-2-6-12(18)16-10)14(19)17-11-5-4-7-15-9-11/h2-9H,1H3,(H,17,19) |
Clave InChI |
QXFPVZLIOPMWOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)




![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)

![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)

